(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid
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Description
Chemical Reactions Analysis
Chemical reactions analysis involves the use of stoichiometric calculations and chemical reactions to determine the amounts or concentrations of substances present in a sample . Unfortunately, specific details about the chemical reactions of “(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid” were not found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of a substance are crucial for understanding its behavior and interactions . Unfortunately, specific details about the physical and chemical properties of “this compound” were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Quinazolinone derivatives have been synthesized through various methods, including microwave irradiation and conventional synthesis, to enhance their yield and pharmacological properties. For instance, Luo et al. (2012) detailed a rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates using microwave irradiation, which displayed antiviral activity against Tobacco mosaic virus (TMV) (Luo et al., 2012). Similarly, synthesis methods have been optimized for the creation of metal complexes with quinazolinone derivatives, elucidating their structure through various analytical techniques and evaluating their biological activities (Hussien et al., 2017).
Biological Activities
Quinazolinones exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties. Patel et al. (2010) synthesized sulfonamides bearing quinazolinones and found remarkable antibacterial and antifungal activities (Patel et al., 2010). Dewangan et al. (2016) reported the synthesis of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one, which showed potent analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Anticancer Applications
The anticancer potential of quinazolinone derivatives has been a significant area of research. Noolvi and Patel (2013) synthesized a series of quinazoline derivatives and evaluated their anticancer activities, with some compounds showing promising results against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013).
Antioxidant Properties
Quinazolinones have also been evaluated for their antioxidant properties. Jatmika et al. (2015) investigated quinazolinone derivatives for antioxidant activity, finding that some compounds exhibited significant activity compared to standard ascorbic acid (Jatmika et al., 2015).
Properties
IUPAC Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKCLVDTGIHEU-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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